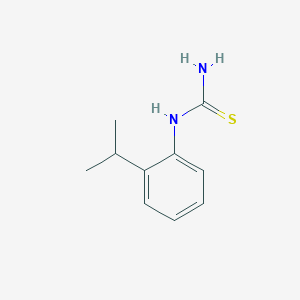

1-(2-Isopropylphenyl)-2-thiourea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives is a topic of interest in several papers. For instance, a one-step synthesis method for 1-(4,5-diphenylpyrimidin-2-yl)thiourea is described, which involves the reaction of isoflavones with amidinothiourea, resulting in a series of new compounds characterized by FT-IR, NMR, and elemental analysis . Similarly, the synthesis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas is achieved by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines . These methods suggest that the synthesis of "1-(2-Isopropylphenyl)-2-thiourea" could potentially be carried out through similar condensation reactions involving isopropylphenyl isothiocyanate and appropriate amines.

Molecular Structure Analysis

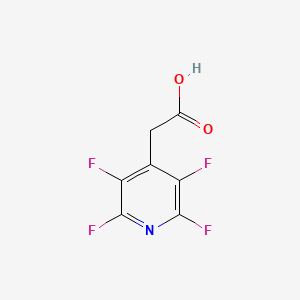

The structural and conformational properties of thiourea derivatives are analyzed using techniques such as X-ray diffraction, vibrational spectra, and theoretical calculations . The papers indicate that the carbonyl and thiourea groups in these compounds are almost planar, with the conformation of the C=S and C=O double bonds being antiperiplanar, often stabilized by intramolecular N-H...O hydrogen bonds . This information can be extrapolated to hypothesize about the molecular structure of "1-(2-Isopropylphenyl)-2-thiourea," which may also exhibit similar planarity and intramolecular hydrogen bonding.

Chemical Reactions Analysis

The reactivity of thiourea derivatives is explored in several studies. For example, the reaction of thiourea with 1-phenylpropane-1,2-dione in the presence of acid leads to the formation of various imidazoline derivatives . Another study investigates the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates by the action of thiourea, resulting in the formation of complex cyclic structures . These reactions demonstrate the versatility of thiourea derivatives in forming new compounds, suggesting that "1-(2-Isopropylphenyl)-2-thiourea" could also participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are characterized using spectroscopic methods such as FTIR, UV-Vis, and NMR, as well as magnetic measurements and conductance . The studies reveal important information about the electronic structure and bonding characteristics of these compounds, which can be used to infer the properties of "1-(2-Isopropylphenyl)-2-thiourea." For instance, the square planar geometries of metal complexes with thiourea derivatives are identified, which could be relevant if "1-(2-Isopropylphenyl)-2-thiourea" were to form complexes with metals .

Applications De Recherche Scientifique

Application in Bio-based Isocyanate Production

- Scientific Field: Green Chemistry

- Summary of Application: 2-Isopropylphenyl isocyanate is used in the production of bio-based isocyanates, which are key components in the manufacture of polyurethanes (PUs). PUs are versatile polymers widely used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries .

- Methods of Application: The production of isocyanate compounds directly from biomass is a complex process that involves various synthesis methods. The exact procedures and technical details are not specified in the source .

Use as Intermediates

- Scientific Field: Chemical Synthesis

- Summary of Application: 2-Isopropylphenyl isocyanate is used as intermediates in chemical synthesis .

- Results or Outcomes: The outcomes of using 2-Isopropylphenyl isocyanate as an intermediate would depend on the specific chemical reactions it is involved in. The source does not provide specific results or quantitative data .

Application in Polyurethane Production

- Scientific Field: Polymer Chemistry

- Summary of Application: Polyurethanes (PUs) are key players in the plastics industry. They are used in a broad range of applications, such as protective coatings, adhesives, and insulation, in automotive and construction industries . 2-Isopropylphenyl isocyanate is used in the production of these PUs .

- Results or Outcomes: The global PU market reached $95.13 billion in 2019 and is expected to grow at a compound annual growth rate of 12% .

Use in Phthalic Acid Esters Production

- Scientific Field: Organic Chemistry

- Summary of Application: Phthalic acid esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility . 2-Isopropylphenyl isocyanate might be involved in the synthesis of these PAEs .

- Results or Outcomes: The outcomes of using 2-Isopropylphenyl isocyanate in the production of PAEs would depend on the specific chemical reactions it is involved in. The source does not provide specific results or quantitative data .

Application in Flame Retardant Polyurethanes

- Scientific Field: Material Science

- Summary of Application: Vegetable oil-based polyols are more flammable than petrochemical polyols. The obtained foams may not be suitable for commercial applications. There are several possibilities to make such foams less flammable, e.g. by incorporating elements such as phosphorus or nitrogen into their backbone .

Use in Isothiocyanates Synthesis

- Scientific Field: Organic Chemistry

- Summary of Application: A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .

- Methods of Application: This reaction was carried out under the protection of nitrogen and mild condition. In addition, the yields of some products could be more than 90% .

- Results or Outcomes: This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate. It has the potential to realize the industrial production of some complicated isothiocyanates .

Safety And Hazards

The safety and hazards associated with “1-(2-Isopropylphenyl)-2-thiourea” are not explicitly documented. However, related compounds such as isopropylphenyl isocyanate are known to be combustible, cause skin irritation, serious eye irritation, and may cause an allergic skin reaction9.

Orientations Futures

The future directions for the study and application of “1-(2-Isopropylphenyl)-2-thiourea” are not explicitly documented. However, related compounds such as pinacol boronic esters are being studied for their potential in organic synthesis1011.

Please note that the information provided is based on related compounds due to the limited availability of specific information on “1-(2-Isopropylphenyl)-2-thiourea”. For more accurate information, further research and studies are needed.

Propriétés

IUPAC Name |

(2-propan-2-ylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKKXMVIGCLNGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374810 | |

| Record name | N-(2-Isopropylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Isopropylphenyl)-2-thiourea | |

CAS RN |

25343-32-2 | |

| Record name | N-(2-Isopropylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(propan-2-yl)phenyl]thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)